2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide
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Overview
Description
2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring, a phenylpiperazine moiety, and an acetamide group. Its multifaceted structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide typically involves multiple steps, starting with the preparation of the naphthalen-2-yloxy intermediate. This intermediate is then reacted with N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-2-yloxy)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
- 2-(naphthalen-2-yloxy)-N-(3-(4-ethylpiperazin-1-yl)propyl)acetamide
- 2-(naphthalen-2-yloxy)-N-(3-(4-isopropylpiperazin-1-yl)propyl)acetamide
Uniqueness
Compared to similar compounds, 2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide exhibits unique properties due to the presence of the phenyl group in the piperazine moiety. This structural feature may enhance its binding affinity to certain molecular targets, leading to improved biological activity and specificity.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c29-25(20-30-24-12-11-21-7-4-5-8-22(21)19-24)26-13-6-14-27-15-17-28(18-16-27)23-9-2-1-3-10-23/h1-5,7-12,19H,6,13-18,20H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFCYRMJAPPGJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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